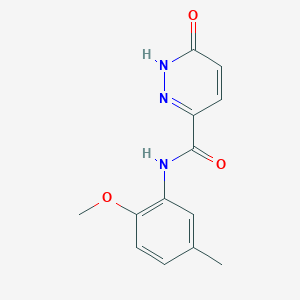

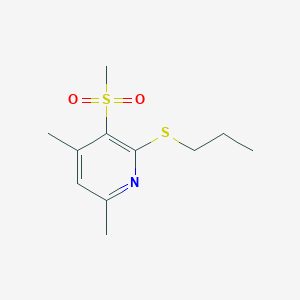

![molecular formula C18H22N4O3S B2443221 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide CAS No. 941265-00-5](/img/structure/B2443221.png)

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyano group would introduce a degree of polarity, while the methylpiperidinyl and dimethylbenzenesulfonamide groups would add complexity to the molecule’s three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the cyano group is known to participate in a variety of reactions, including nucleophilic addition and substitution reactions . The oxazolyl group could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a cyano group could increase the compound’s polarity, potentially affecting its solubility in different solvents .科学的研究の応用

COX-2 Inhibition and Anti-inflammatory Applications

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share a structural similarity to the compound , highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. This work emphasized the enhancement of COX-2 selectivity through structural modifications, contributing to the development of potential treatments for inflammation-related diseases such as rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002, Journal of Medicinal Chemistry.

Anticancer Activity

The synthesis and evaluation of sulfonamide derivatives for their potential anticancer activities have been a significant area of research. For instance, Pingaew et al. (2013) investigated 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives for their cytotoxicity against several cancer cell lines, identifying compounds with promising cytotoxic activities R. Pingaew, Supaluk Prachayasittikul, S. Ruchirawat, V. Prachayasittikul, 2013, Medicinal Chemistry Research.

Antibacterial and Antifungal Applications

Research by Chohan and Shad (2011) on sulfonamide-derived compounds, including their transition metal complexes, demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This illustrates the compound's potential utility in developing new antimicrobial agents Z. Chohan, H. Shad, 2011, Applied Organometallic Chemistry.

Molecular Docking and ADMET Studies

Studies such as those by Sangshetti et al. (2014) on novel antifungal agents involving sulfonamide derivatives emphasize the importance of molecular docking and ADMET prediction in identifying compounds with potential antifungal activity. This approach aids in understanding the interaction between these compounds and biological targets, paving the way for the development of novel therapeutic agents J. Sangshetti, F. Khan, Rashmi S. Chouthe, Manoj G. Damale, D. Shinde, 2014, Chinese Chemical Letters.

Safety And Hazards

将来の方向性

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in chemical synthesis, and exploration of any biological activity .

特性

IUPAC Name |

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)18-16(12-19)20-17(25-18)14-4-6-15(7-5-14)26(23,24)21(2)3/h4-7,13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJPINORHFYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

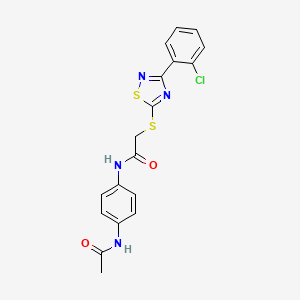

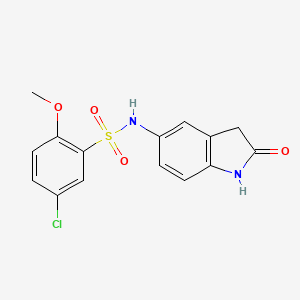

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)

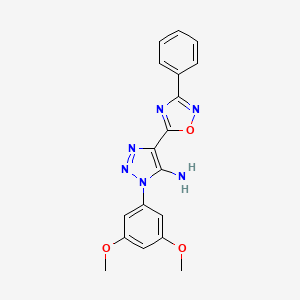

![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

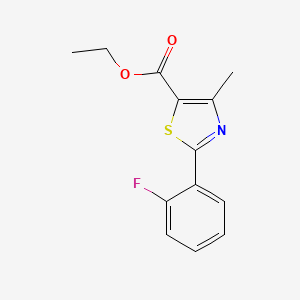

![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B2443154.png)

![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)

![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)